molecular formula C22H23NO6 B6528203 3-(4-methoxyphenoxy)-9-(3-methoxypropyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one CAS No. 946235-99-0

3-(4-methoxyphenoxy)-9-(3-methoxypropyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one

Cat. No.: B6528203
CAS No.: 946235-99-0
M. Wt: 397.4 g/mol
InChI Key: BWAQRWNQPRPARX-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenoxy)-9-(3-methoxypropyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one (hereafter referred to as Compound X) is a chromeno-oxazinone derivative characterized by a fused tricyclic scaffold. Its molecular formula is C22H23NO5, with a molecular weight of 381.42 g/mol . Structurally, it features:

  • A 4-methoxyphenoxy group at position 2.
  • A 3-methoxypropyl chain at position 7.

This compound belongs to a broader class of chromeno-oxazinones synthesized via Mannich condensation or aminomethylation reactions involving hydroxylated isoflavones, formaldehyde, and amino alcohols .

Properties

IUPAC Name

3-(4-methoxyphenoxy)-9-(3-methoxypropyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO6/c1-25-11-3-10-23-12-18-19(28-14-23)9-8-17-21(24)20(13-27-22(17)18)29-16-6-4-15(26-2)5-7-16/h4-9,13H,3,10-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWAQRWNQPRPARX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CC2=C(C=CC3=C2OC=C(C3=O)OC4=CC=C(C=C4)OC)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Compound X with structurally related chromeno-oxazinone derivatives, focusing on substituents, physicochemical properties, and synthesis yields:

Compound Name & ID Molecular Formula Key Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Notable Spectral Data Reference
Compound X (BG01031) C22H23NO5 3-(4-methoxyphenoxy), 9-(3-methoxypropyl) 381.42 Not reported Not given NMR (CDCl3/TFA): Methoxy protons at δ 3.72–3.86 ppm; aromatic signals δ 6.81–7.60 ppm .
3-(4-Methoxyphenyl)-9-(4-hydroxybutyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one (4a, n=3) C23H25NO5 3-(4-methoxyphenyl), 9-(4-hydroxybutyl) 395.45 Not reported 82 IR: Broad O–H stretch at 3400 cm⁻¹; lactone C=O at 1705 cm⁻¹ .
3-(3,4-Dimethoxyphenyl)-9-(4-hydroxybutyl)-2-(trifluoromethyl)-chromeno-oxazin-4-one (4h, n=3) C24H24F3NO5 3-(3,4-dimethoxyphenyl), 9-(4-hydroxybutyl), 2-(CF3) 463.45 154–156 Not given MS: m/z 463.1 [M+H]⁺; ¹³C NMR: CF3 signal at δ 121.2 ppm .
3-(4-Fluorophenyl)-9-(4-hydroxybutyl)-2-(trifluoromethyl)-chromeno-oxazin-4-one (4i, n=3) C22H19F4NO4 3-(4-fluorophenyl), 9-(4-hydroxybutyl), 2-(CF3) 437.39 137–139 Not given ¹H NMR: Fluorophenyl signals at δ 7.17–7.55 ppm; CF3 at δ 3.06–3.07 ppm .
3-(2-Methoxyphenyl)-9-(3-methoxypropyl)-chromeno-oxazin-4-one (BG01317) C22H23NO5 3-(2-methoxyphenyl), 9-(3-methoxypropyl) 381.42 Not reported Not given SMILES: COCCCN1COc2c(C1)c1occ(c(=O)c1cc2)c1ccccc1OC .
9-(3-Methoxybenzyl)-4-propyl-chromeno-oxazin-2-one C23H23NO4 9-(3-methoxybenzyl), 4-propyl 377.44 Not reported Not given ACD/IUPAC name: 9-(3-Méthoxybenzyl)-4-propyl-9,10-dihydro-2H,8H-chroméno[8,7-e]oxazin-2-one .

Key Observations:

Substituent Effects on Physicochemical Properties :

  • The trifluoromethyl (-CF3) group in compounds like 4h and 4i increases molecular weight (~463 g/mol) and lowers melting points compared to methoxy-substituted analogs .
  • Hydroxyalkyl chains (e.g., 4-hydroxybutyl in 4a) introduce hydrogen-bonding capacity, as evidenced by IR O–H stretches at 3400 cm⁻¹ .

Synthetic Yields :

  • Derivatives with 4-methoxyphenyl groups (e.g., 4a) show higher yields (82%) compared to fluorinated analogs, likely due to steric and electronic factors .

Spectral Trends :

  • Methoxy groups consistently appear in NMR at δ 3.72–3.86 ppm across multiple compounds .
  • Fluorinated aromatic rings exhibit distinct ¹H NMR shifts (δ 7.17–7.55 ppm) and ¹³C signals for CF3 at δ 121.2 ppm .

Structural Flexibility: The position of methoxy groups (e.g., 4-methoxyphenoxy in Compound X vs.

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